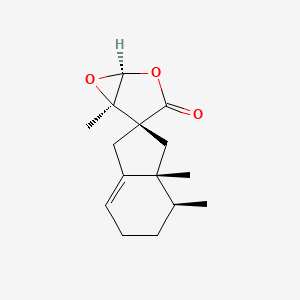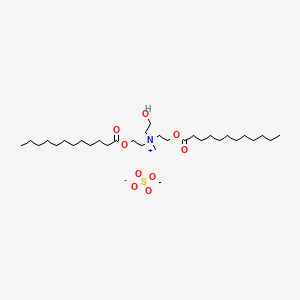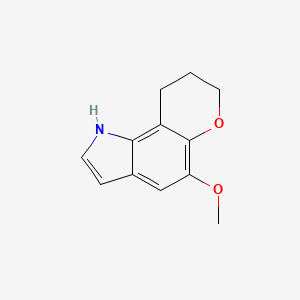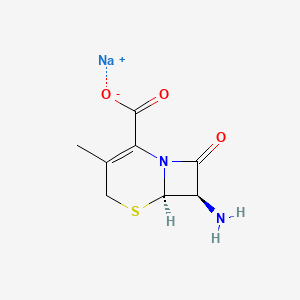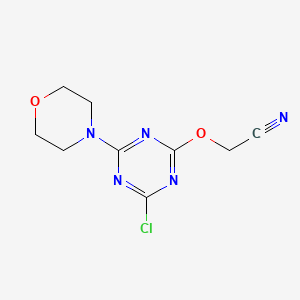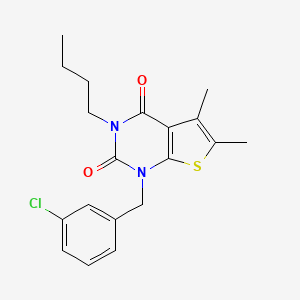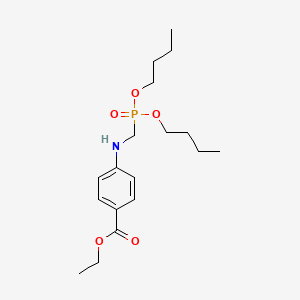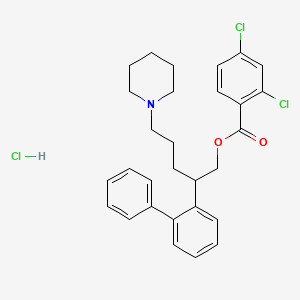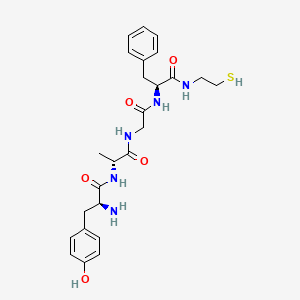
Enkephalin, ala(2)-cysteamine(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, ala(2)-cysteamine(5)- is a synthetic peptide that belongs to the family of enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in regulating pain and stress responses in the body by binding to opioid receptors. Enkephalins are pentapeptides, meaning they consist of five amino acids. The specific sequence and modifications in enkephalin, ala(2)-cysteamine(5)-, make it unique and potentially useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-cysteamine(5)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin, ala(2)-cysteamine(5)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of peptides suitable for research and therapeutic applications.
化学反応の分析
Types of Reactions
Enkephalin, ala(2)-cysteamine(5)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteamine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Restoration of the original thiol-containing peptide.
Substitution: Generation of peptide analogs with modified sequences.
科学的研究の応用
Enkephalin, ala(2)-cysteamine(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and stress responses through opioid receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Enkephalin, ala(2)-cysteamine(5)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate (cAMP) levels. The activation of these receptors results in analgesic effects and modulation of stress responses. The peptide’s unique sequence and modifications may enhance its binding affinity and selectivity for specific opioid receptors.
類似化合物との比較
Similar Compounds
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.
Met-enkephalin: Similar to leu-enkephalin but with a methionine residue instead of leucine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and receptor selectivity.
Uniqueness
Enkephalin, ala(2)-cysteamine(5)- is unique due to the specific modifications at positions 2 and 5, which may confer distinct pharmacological properties. These modifications can enhance the peptide’s stability, receptor selectivity, and overall efficacy compared to other enkephalins.
特性
CAS番号 |
99043-51-3 |
|---|---|
分子式 |
C25H33N5O5S |
分子量 |
515.6 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-1-oxo-3-phenyl-1-(2-sulfanylethylamino)propan-2-yl]amino]ethyl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-16(29-24(34)20(26)13-18-7-9-19(31)10-8-18)23(33)28-15-22(32)30-21(25(35)27-11-12-36)14-17-5-3-2-4-6-17/h2-10,16,20-21,31,36H,11-15,26H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)/t16-,20+,21+/m1/s1 |
InChIキー |
LWSZMCRBFFKEHM-CZAAIQMYSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCS)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


